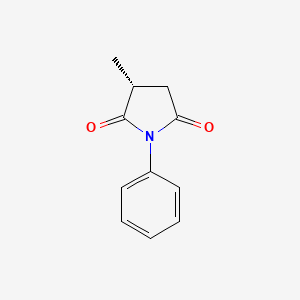
Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate is a chemical compound with the molecular formula C13H25NO5 and a molecular weight of 275.341 Da . This compound is part of a class of chemicals known as crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with metal ions, making them useful in various chemical applications.
Preparation Methods
The synthesis of Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate typically involves the reaction of 1,4,7-trioxa-10-azacyclododecane with butyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives
Scientific Research Applications
Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their potential use in catalysis and material science.
Biology: The compound is investigated for its ability to transport metal ions across biological membranes, which can be useful in studying ion transport mechanisms and developing new drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of chelation therapy, where it can be used to remove toxic metal ions from the body.
Industry: It is used in the synthesis of various polymers and materials with unique properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate primarily involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure can coordinate with metal ions, effectively “trapping” them within the ring. This property is exploited in various applications, such as catalysis and ion transport. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate can be compared with other crown ethers and similar compounds:
1,4,7-trioxa-10-azacyclododecane: This parent compound lacks the butyl carboxylate group but shares similar complexation properties with metal ions.
1,4,7,10-tetraoxa-13-azacyclopentadecane: Another crown ether with a larger ring size, which can form complexes with larger metal ions.
Dibenzo-18-crown-6: A well-known crown ether with a different ring structure, often used in phase transfer catalysis and ion transport studies
Properties
CAS No. |
313266-02-3 |
|---|---|
Molecular Formula |
C13H25NO5 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate |
InChI |
InChI=1S/C13H25NO5/c1-2-3-6-19-13(15)14-4-7-16-9-11-18-12-10-17-8-5-14/h2-12H2,1H3 |
InChI Key |
GPAFQFNOEKOEEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N1CCOCCOCCOCC1 |
solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


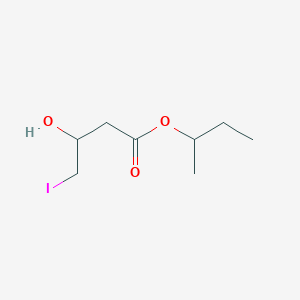
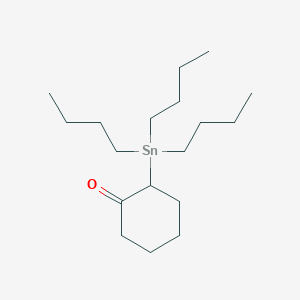
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)
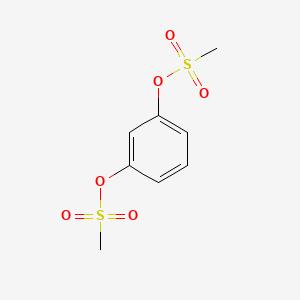
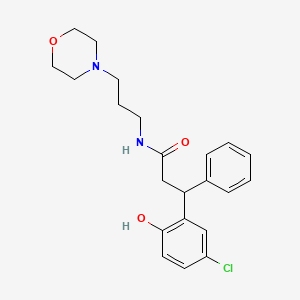
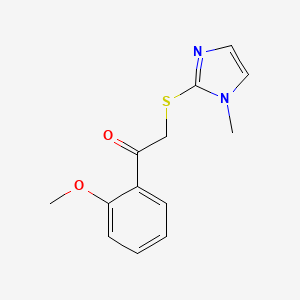
![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)

![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)

